2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
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Description
2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biological Activity
The compound 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a piperidine group through a sulfanyl chain. Its IUPAC name is:
N-(1-(piperidin-1-yl)ethyl)-2-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanylacetamide
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity
- Anticancer Potential
- Anti-inflammatory Effects
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the triazolo-pyridazine structure. For instance, derivatives have shown significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . The presence of the sulfanyl group is thought to enhance this activity by facilitating interactions with microbial enzymes.
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. For example, compounds containing the triazolo-pyridazine framework have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells through modulation of key signaling pathways .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: It could modulate receptor activity associated with inflammation and cancer progression.
Research Findings
A summary of relevant studies and findings regarding the biological activity of this compound and its analogs is presented in the following table:
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Antitubercular Agents: A series of substituted derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The most active compounds showed promising results with low IC90 values indicating strong potential for further development as anti-tubercular agents .
- Cytotoxicity Assessment: Research conducted on various derivatives demonstrated that they possess selective cytotoxicity towards cancer cell lines while exhibiting low toxicity towards normal human cells (HEK293), suggesting a favorable therapeutic index .
Properties
IUPAC Name |
2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(22-11-5-2-6-12-22)13-25-18-20-19-16-10-9-15(21-23(16)18)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBOSOGOKUJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.